13-cis-N-(Butyl)retinamide
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Overview
Description
13-cis-N-(Butyl)retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A. Retinoids, including this compound, are known for their ability to regulate cell growth, differentiation, and apoptosis. These properties make them valuable in various medical and scientific applications, particularly in the treatment of certain types of cancer and skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(Butyl)retinamide typically involves the reaction of 13-cis-retinoic acid with butylamine. The process begins with the preparation of 13-cis-retinoic acid, which can be synthesized through a Wittig reaction involving a Wittig salt and a butenolide in the presence of a weak base and optionally, a Lewis acid . The resulting 13-cis-retinoic acid is then reacted with butylamine under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions: 13-cis-N-(Butyl)retinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted retinamides with different functional groups .
Scientific Research Applications
13-cis-N-(Butyl)retinamide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying retinoid chemistry and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential in treating various cancers, including breast and prostate cancer, due to its ability to induce cell differentiation and apoptosis . Additionally, it is explored for its role in dermatology for treating skin conditions like acne and psoriasis .
Mechanism of Action
The mechanism of action of 13-cis-N-(Butyl)retinamide involves its interaction with nuclear receptors known as retinoic acid receptors (RARs). Upon binding to these receptors, the compound modulates gene expression, leading to changes in cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 13-cis-N-(Butyl)retinamide include other retinoids such as all-trans-retinoic acid, 9-cis-retinoic acid, and N-(4-hydroxyphenyl)retinamide .
Uniqueness: What sets this compound apart from other retinoids is its unique structure, which imparts specific biological activities. For instance, it has shown promising results in inducing apoptosis in certain cancer cell lines, making it a valuable compound for cancer research .
Properties
CAS No. |
84680-30-8 |
---|---|
Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2Z,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18- |
InChI Key |
IOIMWLSSNSWJLN-SWRVQFMMSA-N |
Isomeric SMILES |
CCCCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
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